3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole
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Description
The compound “3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Synthesis Analysis
The compound is synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of the compound was characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Physical and Chemical Properties Analysis
The compound is a white crystalline solid with a melting point of 160–162°C . Its 1H NMR spectrum, δ, ppm: 3.52 t (4H, J = 5.1 Hz), 3.87 s (6H), 4.00 t (4H, J = 5.1 Hz), 7.47 m (1H, H arom), 7.59 m (1H, H arom), 8.07 m (1H, H arom), 8.15 d (1H, J = 8.1 Hz, H arom) .Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It’s known that similar compounds interact with their targets (such as dopamine and serotonin receptors) and cause changes in neurotransmitter levels, which can result in altered mood and behavior .
Biochemical Pathways
Based on its structural similarity to other piperazine derivatives, it may influence the dopaminergic and serotonergic pathways .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown significant antibacterial activity .
Future Directions
Properties
IUPAC Name |
3-[4-(3-methoxypyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-22-16-15(17-6-7-18-16)21-10-8-20(9-11-21)14-12-4-2-3-5-13(12)23-19-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFBOKNZXMOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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